N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine fumarate

Pharmaceutical Quality Control ANDA/DMF Submission Pharmacopoeial Reference Standard

N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine fumarate (CAS 124935-88-2) is codified as Tolterodine EP Impurity C and USP Related Compound A—the O-methyl ether analog of the muscarinic antagonist tolterodine. This process-related impurity arises from incomplete deprotection of the methoxy synthetic intermediate during tolterodine manufacturing and is supplied as a characterized reference standard for analytical method development, method validation, and quality-controlled release testing of tolterodine active pharmaceutical ingredient and finished dosage forms.

Molecular Formula C27H37NO5
Molecular Weight 455.6 g/mol
CAS No. 124935-88-2
Cat. No. B3346858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine fumarate
CAS124935-88-2
Molecular FormulaC27H37NO5
Molecular Weight455.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C23H33NO.C4H4O4/c1-17(2)24(18(3)4)15-14-21(20-10-8-7-9-11-20)22-16-19(5)12-13-23(22)25-6;5-3(6)1-2-4(7)8/h7-13,16-18,21H,14-15H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyGRLOWKNORGTWSK-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tolterodine EP Impurity C Fumarate (CAS 124935-88-2): Pharmacopoeial Reference Standard for Tolterodine API Quality Control


N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine fumarate (CAS 124935-88-2) is codified as Tolterodine EP Impurity C and USP Related Compound A—the O-methyl ether analog of the muscarinic antagonist tolterodine [1]. This process-related impurity arises from incomplete deprotection of the methoxy synthetic intermediate during tolterodine manufacturing and is supplied as a characterized reference standard for analytical method development, method validation, and quality-controlled release testing of tolterodine active pharmaceutical ingredient and finished dosage forms [2].

Why Tolterodine EP Impurity C Fumarate Cannot Be Replaced by the API or Other Impurity Standards in Regulated Analytical Workflows


Substituting this compound with tolterodine API, its active metabolite 5-HMT, or non-pharmacopoeial O-methyl impurity standards undermines the specificity required by ICH Q3A/B impurity thresholds and EP/USP monographs [1]. The 2-methoxy substituent on the phenyl ring imparts a distinct chromatographic relative retention time (RRT) and UV absorbance maximum compared to the 2-hydroxy group of tolterodine, directly affecting system suitability parameters, resolution, and quantitation limits in validated HPLC and UPLC methods [2]. Procurement of the correct salt form (fumarate vs. hydrochloride vs. free base) is equally critical to avoid weighing errors and solubility mismatches during reference standard solution preparation.

Quantitative Differentiation Evidence: Tolterodine EP Impurity C Fumarate vs. Closest Analogs and Alternative Standards


Pharmacopoeial Designation as EP Impurity C and USP Related Compound A Ensures Regulatory Submission Compliance

This compound is explicitly listed as Impurity C in the European Pharmacopoeia monograph for Tolterodine Tartrate and recognized as USP Related Compound A (rac-Tolterodine Methoxy Analog) . Unlike generic laboratory reagents or in-house synthesized analogs lacking pharmacopoeial traceability, EP Impurity C carries a defined monograph identity with established acceptance criteria for related substances testing [1]. The EP specifies that any single unspecified impurity must not exceed 0.10% and total impurities must not exceed 0.3% in the API; Impurity C is one of the named specified impurities for which a validated reference standard is required to demonstrate compliance.

Pharmaceutical Quality Control ANDA/DMF Submission Pharmacopoeial Reference Standard

Structural Identity: O-Methyl Ether Moiety Distinguished from Tolterodine API (Phenol) by Molecular Weight and Chromatographic Behavior

Tolterodine EP Impurity C free base (C23H33NO, MW 339.51 g/mol) bears a 2-methoxy-5-methylphenyl group, whereas tolterodine API (C22H31NO, MW 325.49 g/mol) contains a 2-hydroxy-5-methylphenyl (phenol) moiety . This +14 Da mass difference (OCH3 vs. OH) and altered hydrogen-bonding capacity produce a distinct relative retention time (RRT) and UV λmax shift in reverse-phase HPLC. The USP patent describing tolterodine synthesis explicitly identifies this methoxy intermediate as the precursor requiring complete deprotection; residual levels constitute Impurity C [1]. In comparison, tolterodine EP Impurity A is the corresponding alcohol (3-phenyl-3-(2-methoxy-5-methylphenyl)propan-1-ol, CAS 124937-73-1), which lacks the diisopropylamine side chain entirely, and tolterodine EP Impurity E is the mono-N-desalkyl analog, each requiring separate reference standards.

Impurity Profiling HPLC Method Development Structural Characterization

Chromatographic Resolution >2.0 from Tolterodine API with Detection Limit Below 0.004% Enables Validated Impurity Quantification

In a validated LC method using a C8 column (150 × 4.6 mm, 3.5 µm) with isocratic methanol/0.1% orthophosphoric acid (90:10) mobile phase at 0.8 mL/min and UV detection, the resolution (Rs) between tolterodine and each of its three potential impurities (including Impurity C) was >2.0, exceeding the USP acceptance criterion of Rs ≥1.5 for baseline separation [1]. The method achieved a limit of detection (LOD) below 0.0038% for all three impurities at a test concentration of 0.5 mg/mL with a 10 µL injection volume, with inter- and intra-day precision within 1.1% RSD at specification level and recoveries of 94.5–103.0% [1]. By comparison, the Rao et al. (2017) HPLC method using a symmetry C8 column with methanol/0.1% orthophosphoric acid gradient achieved elution of three impurities within 35 minutes with linearity r >0.999 [2]. Non-optimized generic methods may fail to resolve Impurity C from the API peak, particularly when the fumarate counterion alters peak shape.

HPLC Method Validation System Suitability Trace Impurity Analysis

Fumarate Salt Form (CAS 124935-88-2) Distinguished from Hydrochloride (CAS 1161940-88-0) and Free Base Variants for Accurate Standard Preparation

Tolterodine EP Impurity C is commercially available in multiple salt forms: fumarate (this product; CAS 124935-88-2 as base, 124935-89-3 and 1240303-69-8 as fumarate salts), hydrochloride (CAS 1161940-88-0), and free base . The fumarate salt has a molecular formula of C27H37NO5 (MW 455.59 g/mol, incorporating one fumaric acid molecule C4H4O4) compared to the HCl salt (C23H34ClNO, MW 375.98 g/mol) . These differences in molecular weight directly affect the mass correction factor when preparing standard solutions of equivalent free-base concentration. The fumarate salt exhibits different aqueous solubility than the HCl salt, which may influence dissolution in HPLC mobile phase or diluent during reference standard preparation. Procurement of the incorrect salt form can introduce systematic quantitative errors exceeding 10% if mass correction is not applied.

Reference Standard Preparation Salt Form Selection Analytical Weighing Accuracy

Comprehensive Characterization Data Package (COA, HPLC, NMR, MS) Supporting Regulatory Filings Compared to Minimal-Data Alternatives

Pharmacopoeial-grade Tolterodine EP Impurity C fumarate is supplied with a full characterization data package including Certificate of Analysis (COA) with HPLC purity typically ≥95%, ¹H-NMR spectrum for identity confirmation, and mass spectrometry (ESI-MS) data for molecular weight verification . Suppliers such as ChemicalBook specify delivery with COA, HPLC chromatogram, ¹H-NMR, and MS, with optional ¹³C-NMR, IR, UV, water content (Karl Fischer), and quantitative NMR (qNMR) for enhanced characterization . This contrasts with generic chemical suppliers who may provide only a COA with HPLC purity without spectroscopic identity confirmation, or in-house synthesized standards lacking formal characterization documentation required for regulatory submissions. The availability of comprehensive characterization data accelerates method development and reduces the risk of regulatory queries during ANDA review.

Reference Standard Characterization Certificate of Analysis Regulatory Compliance

Procurement-Driven Application Scenarios for Tolterodine EP Impurity C Fumarate (CAS 124935-88-2)


ANDA/DMF Submission: Quantitative Impurity Profiling of Tolterodine API and Finished Dosage Forms

This reference standard enables validated HPLC/UPLC quantification of the O-methyl process impurity in tolterodine drug substance and drug product per EP and USP monographs [1]. With demonstrated resolution >2.0 and LOD <0.004%, it supports ICH Q3A/B-compliant impurity reporting at levels well below the 0.10% identification threshold, providing the analytical specificity required for Module 3.2.S.3.2 (Impurities) of the Common Technical Document [2].

API Manufacturing Process Control: Monitoring Completeness of Methoxy Deprotection Step

During tolterodine synthesis, the O-demethylation of the penultimate methoxy intermediate with boron tribromide is a critical process step; incomplete deprotection yields residual Impurity C [1]. Use of the fumarate salt reference standard with verified HPLC purity ≥95% and structural identity confirmed by ¹H-NMR allows accurate quantification of this residual intermediate in batch release testing, enabling real-time process optimization to maintain levels below the 0.10% EP acceptance criterion.

Stability-Indicating Method Development and Forced Degradation Studies

The characterized EP Impurity C standard serves as a system suitability marker in stability-indicating HPLC methods [1]. Its distinct RRT and UV response relative to tolterodine API, active metabolite 5-HMT, and degradation products allow method specificity to be demonstrated during forced degradation (acid, base, oxidative, thermal, photolytic) per ICH Q1A(R2) guidelines, with mass balance verification approaching 99.5% as demonstrated in validated methods [2].

Reference Standard Qualification for QC Release Testing in Commercial Manufacturing

For commercial tolterodine production, the fumarate salt reference standard with comprehensive COA, HPLC, NMR, and MS characterization provides the traceability documentation required for GMP QC laboratory use [1]. The correct salt form (fumarate) ensures accurate standard preparation without mass correction errors that could arise if HCl or free base forms were inadvertently procured, safeguarding batch release decisions based on quantitative impurity data [2].

Quote Request

Request a Quote for N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.